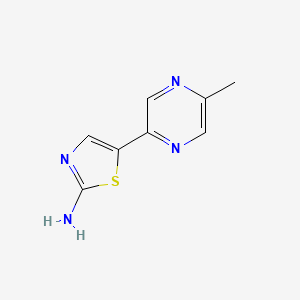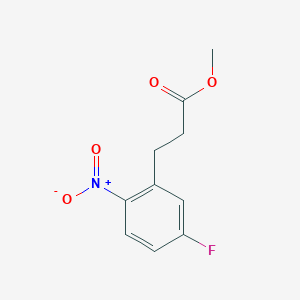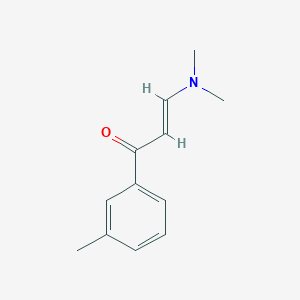
2-((5-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetonitrile is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of imidazole and triazole rings in its structure suggests significant biological activity, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetonitrile typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of Dichloro Substituents: Chlorination of the imidazole ring is achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the Triazole Ring: The triazole ring is synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids.
Thioether Formation: The final step involves the nucleophilic substitution reaction where the triazole derivative reacts with a suitable thiol compound to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where chlorine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Thiols: From substitution reactions involving nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound’s imidazole and triazole rings are known to exhibit antimicrobial and antifungal properties. Researchers are investigating its potential as a lead compound for developing new antibiotics or antifungal agents.
Medicine
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-((5-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The triazole ring may interact with biological macromolecules, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetonitrile
- 2-((5-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)thio)acetonitrile
Uniqueness
Compared to similar compounds, 2-((5-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetonitrile is unique due to the presence of both imidazole and triazole rings, which confer distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H8Cl2N6S |
|---|---|
Peso molecular |
303.17 g/mol |
Nombre IUPAC |
2-[[5-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C9H8Cl2N6S/c1-16-6(14-15-9(16)18-3-2-12)4-17-5-13-7(10)8(17)11/h5H,3-4H2,1H3 |
Clave InChI |
ADLAABSTMQZDLT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1SCC#N)CN2C=NC(=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





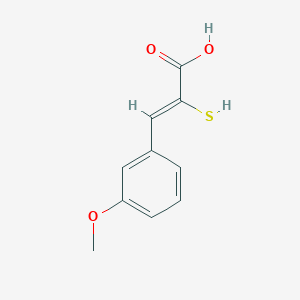

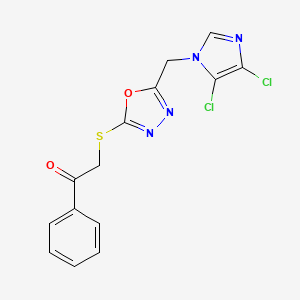


![3-Hydroxy-6,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B13091634.png)
